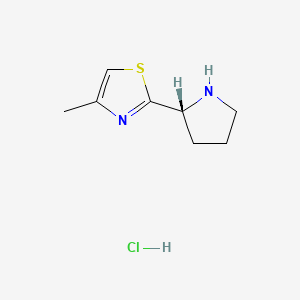

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride

CAS No.:

Cat. No.: VC13830938

Molecular Formula: C8H13ClN2S

Molecular Weight: 204.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2S |

|---|---|

| Molecular Weight | 204.72 g/mol |

| IUPAC Name | 4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2S.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m1./s1 |

| Standard InChI Key | GETICXCCPJOXPY-OGFXRTJISA-N |

| Isomeric SMILES | CC1=CSC(=N1)[C@H]2CCCN2.Cl |

| SMILES | CC1=CSC(=N1)C2CCCN2.Cl |

| Canonical SMILES | CC1=CSC(=N1)C2CCCN2.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is C₈H₁₃ClN₂S, with a molecular weight of 204.72 g/mol. The free base form, 4-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole, has the formula C₈H₁₂N₂S and a molecular weight of 168.26 g/mol . Key structural features include:

-

A thiazole ring substituted with a methyl group at position 4.

-

A pyrrolidine ring attached at position 2 of the thiazole, with stereochemical specificity at the pyrrolidine’s second carbon (R-configuration) .

-

A hydrochloride counterion that improves aqueous solubility.

The compound’s stereochemistry is encoded in its SMILES notation: CC1=CSC(=N1)[C@H]2CCCN2.Cl, and its InChIKey (JRYSNDSTDPDJKN-SSDOTTSWSA-N) confirms the (R)-enantiomer .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃ClN₂S | |

| Molecular Weight | 204.72 g/mol | |

| XLogP3-AA (Lipophilicity) | 1.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is limited, analogous thiazole-pyrrolidine derivatives exhibit planar thiazole rings and puckered pyrrolidine moieties in solid-state structures . The hydrochloride salt likely forms ionic interactions between the protonated pyrrolidine nitrogen and chloride ions, stabilizing the crystal lattice.

Synthesis and Production

Synthetic Routes

The synthesis of (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride typically involves multi-step protocols to ensure stereochemical fidelity and high purity. Key steps include:

-

Pyrrolidine Functionalization: Enantioselective synthesis of (R)-pyrrolidine-2-carboxylic acid derivatives, often using chiral auxiliaries or enzymatic resolution .

-

Thiazole Ring Formation: Condensation of the pyrrolidine intermediate with methyl-substituted thiazole precursors. For example, reacting (R)-pyrrolidine-2-thioamide with α-bromo ketones under Hantzsch thiazole synthesis conditions .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to optimize reaction parameters such as temperature, residence time, and mixing efficiency. This method enhances yield (reported >85%) and reduces byproducts compared to batch processes.

Mechanism of Action and Biological Activity

Protein and Enzyme Interactions

The compound’s bioactivity stems from its ability to modulate protein-protein interactions and enzyme function. The thiazole ring acts as a hydrogen bond acceptor, while the pyrrolidine’s amine group facilitates binding to acidic residues on target proteins . For example:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

-

Anticancer Potential: Inhibition of kinases involved in tumor proliferation, such as EGFR (epidermal growth factor receptor) .

Structure-Activity Relationships (SAR)

-

Methyl Substituent: The 4-methyl group on the thiazole enhances lipophilicity, improving membrane permeability .

-

Pyrrolidine Chirality: The (R)-configuration is critical for target specificity; the (S)-enantiomer exhibits reduced binding affinity in kinase assays .

Pharmaceutical Applications

Neurological Disorders

Thiazole derivatives are investigated for their ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems. Preclinical studies suggest that (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride acts as a partial agonist at serotonin 5-HT₁A receptors, implicating it in anxiety and depression therapies .

Drug Intermediate

The compound serves as a building block for complex pharmaceuticals. For instance, it is used in the synthesis of (S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, a candidate for inflammatory diseases .

Table 2: Key Pharmacokinetic Parameters (Predicted)

| Parameter | Value | Method |

|---|---|---|

| LogP | 1.3 | XLogP3-AA |

| BBB Permeability | Moderate | ADMET Prediction |

| CYP450 Inhibition | Low (CYP3A4, CYP2D6) | In Silico |

Future Directions

-

Material Science: Exploration of thiazole-pyrrolidine hybrids as ligands in catalytic systems or conductive polymers.

-

Agricultural Chemistry: Development of eco-friendly pesticides targeting insect nicotinic acetylcholine receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume